PHOSPHORIC ACID-D3

Description

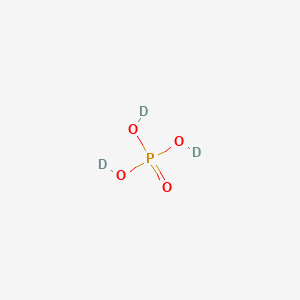

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trideuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-ZRLBSURWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)(O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162398 | |

| Record name | (3H)Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

85% Solution in D2-O: Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | Phosphoric acid-d3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14335-33-2 | |

| Record name | Phosphoric acid-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14335-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3H)Phosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014335332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3H)Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3H)phosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phosphoric Acid D3

Deuteration Strategies for Orthophosphoric Acid Synthesis

Dissolution of Phosphorus Pentoxide in Deuterium (B1214612) Oxide (D₂O)

One of the most common and effective methods for synthesizing phosphoric acid-D3 involves the reaction of phosphorus pentoxide (P₄O₁₀) with deuterium oxide (D₂O). doubtnut.comdoubtnut.com Phosphorus pentoxide, also known as phosphoric anhydride, is a white, microcrystalline powder formed by the combustion of elemental phosphorus in an excess of oxygen. clariant.com Deuterium oxide, or heavy water, is a stable, non-radioactive isotopic form of water in which hydrogen atoms are replaced by deuterium. nih.govwikipedia.org

The reaction between phosphorus pentoxide and deuterium oxide is highly exothermic and vigorous, leading to the formation of deuterophosphoric acid. doubtnut.comclariant.comsolubilityofthings.comyuyinchem.com The balanced chemical equation for this synthesis is: P₄O₁₀ + 6 D₂O → 4 D₃PO₄ doubtnut.com

This reaction is typically conducted within a temperature range of 95 to 100 degrees Celsius (368 to 373 Kelvin) to facilitate the process. doubtnut.com The resulting this compound is often obtained as an 85 weight percent (wt.%) solution in D₂O, characterized by high isotopic purity, frequently exceeding 98 atom % D. sigmaaldrich.comsigmaaldrich.comcarlroth.comcortecnet.comeurisotop.com

Reaction Parameters for D₃PO₄ Synthesis

| Reactant | Chemical Formula | Role | Key Property |

| Phosphorus Pentoxide | P₄O₁₀ | Precursor | Anhydride of phosphoric acid |

| Deuterium Oxide | D₂O | Deuterating Agent | Source of deuterium; heavy water |

| Reaction Conditions | |||

| Temperature Range | 95-100 °C (368-373 K) doubtnut.com | ||

| Product Characteristics | |||

| Common Concentration | 85 wt.% in D₂O sigmaaldrich.comsigmaaldrich.comcarlroth.comcortecnet.comeurisotop.com | ||

| Isotopic Purity | Typically ≥98 atom % D sigmaaldrich.comsigmaaldrich.comcarlroth.com |

Reaction of Red Phosphorus with Deuterated Nitric Acid (DNO₃)

While red phosphorus is a known allotrope of phosphorus fishersci.comnih.gov and nitric acid (HNO₃) is a potent oxidizing agent fishersci.itwikipedia.orgfishersci.com, specific details regarding the direct synthesis of this compound through the reaction of red phosphorus with deuterated nitric acid (DNO₃) are not extensively documented in the provided sources. Standard industrial production of phosphoric acid often involves either wet processes utilizing phosphate (B84403) rock or thermal processes where elemental phosphorus is oxidized to phosphorus pentoxide, which is then hydrated. wikipedia.org Without explicit information on this specific deuterated reaction pathway, detailed insights into its methodology for D₃PO₄ synthesis remain limited.

Industrial Production Considerations for Deuterated Variants

Industrial-scale production of deuterated compounds, including this compound, is closely linked to the availability and purity of deuterium oxide. Heavy water is produced on an industrial scale, with commercial grades typically reaching high isotopic purities, often ranging from 98% to 99.98% deuterium enrichment, particularly for nuclear applications. wikipedia.org Organizations such as the Heavy Water Board in India are involved in the large-scale production of deuterium oxide and other nuclear-grade materials, indicating established industrial infrastructure for handling deuterated substances. hwb.gov.in

For the industrial synthesis of deuterated phosphoric acid, the reaction of phosphorus pentoxide with high-purity deuterium oxide is a viable route due to its clear stoichiometry and the high isotopic purity achievable with the reactants. doubtnut.comwikipedia.org Key considerations for scaling up production would encompass the consistent supply of high-purity D₂O, efficient management of the exothermic reaction, and robust downstream processing to purify and concentrate the D₃PO₄ to meet commercial specifications, such as the commonly supplied 85 wt.% solution. sigmaaldrich.comsigmaaldrich.comcarlroth.com

Purification and Characterization of Synthesized this compound

Following the synthesis of this compound, purification and rigorous characterization are essential to ensure its quality and suitability for specialized applications.

Removal of Impurities and Concentration Techniques

After the initial synthesis, this compound typically undergoes processes to remove impurities and achieve the desired concentration. While the specific, detailed techniques for impurity removal are not extensively described in the provided information, commercial preparations of this compound are widely available as an 85 wt.% solution in deuterium oxide. sigmaaldrich.comsigmaaldrich.comcarlroth.comcortecnet.comeurisotop.com This prevalent commercial form implies that concentration steps are an integral part of the post-synthesis processing. The high isotopic purity commonly reported for commercial D₃PO₄ (e.g., 98 atom % D or 99 atom % D) suggests that effective purification methods are employed to minimize contamination from protium (B1232500) (¹H) and other undesired substances. sigmaaldrich.comsigmaaldrich.comcarlroth.com

Isotopic Enrichment Verification Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary method for characterizing this compound and verifying its isotopic purity. cymitquimica.comsigmaaldrich.comsigmaaldrich.comcarlroth.com The deuteration of phosphoric acid eliminates interference from hydrogen signals, providing a clear spectral environment, which is highly advantageous for applications such as phosphorus-31 NMR. cymitquimica.comcarlroth.comfishersci.com Commercial D₃PO₄ is often explicitly labeled as "NMR suitable," affirming its utility and the reliance on NMR for quality control, with typical isotopic purities of 98 atom % D or 99 atom % D being verified through this technique. sigmaaldrich.comsigmaaldrich.comcarlroth.com

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical tool generally employed for assessing deuterium content and for studies involving isotopic labeling. nih.govgoogle.com Although not specifically detailed for the direct characterization of D₃PO₄ in the provided sources, the principle of detecting deuterium incorporation via mass shift (e.g., an M+3 mass shift for D₃PO₄ compared to H₃PO₄) sigmaaldrich.com suggests that MS can be utilized to confirm the presence and extent of deuteration, as well as to identify any impurities based on their mass-to-charge ratios. Deuterium oxide itself can be quantified using gas chromatography or mass spectrometry to measure ²H incorporation. nih.gov

Spectroscopic Investigations of Phosphoric Acid D3

Vibrational Spectroscopy Studies

Infrared Spectroscopy of D₃PO₄(D₂O) Solutions

Correlation with Raman Spectra for Comprehensive Vibrational Analysis

Infrared and Raman spectroscopies are complementary techniques that provide comprehensive insights into the vibrational modes of molecules. For Phosphoric Acid-D3 (D₃PO₄) in Deuterium (B1214612) Oxide (D₂O) solutions, these methods have been extensively used to assign the vibrational modes of the PO₄ skeleton, which exhibits C₃v symmetry for H₃PO₄(aq) and D₃PO₄(D₂O) rsc.orgnih.gov.

Specific vibrational modes identified include the P-O stretching modes and deformation modes. For instance, a deformation mode, δPO-D, has been detected at 935 cm⁻¹ in D₃PO₄(D₂O) nih.gov. In addition to the modes of the intact deuterated phosphoric acid, spectroscopic features corresponding to its dissociation product, D₂PO₄⁻, have been observed at 1084 cm⁻¹ nih.gov. The deformation modes in the 300–600 cm⁻¹ range have also been observed for D₃PO₄ nih.gov. Quantitative Raman measurements have been employed to study the dissociation of D₃PO₄ across a broad concentration range and as a function of temperature. These studies indicate that D₃PO₄ is hydrated in aqueous solution, a phenomenon verifiable by observing the temperature dependence of the νP=O and νsP(OD)₃ modes nih.gov.

Table 1: Selected Vibrational Modes of this compound (D₃PO₄) in D₂O

| Mode Assignment | Wavenumber (cm⁻¹) | Technique | Reference |

| δPO-D | 935 | IR/Raman | nih.gov |

| D₂PO₄⁻ | 1084 | IR/Raman | nih.gov |

| Deformation Modes | 300-600 | IR/Raman | nih.gov |

Investigation of Deuterium Bonding Interactions

Infrared spectroscopy is a powerful tool for investigating hydrogen and deuterium bonding interactions due to the direct reflection of the hydrogen-bond potential in the IR absorption bands nih.gov. Strong hydrogen-bonded complexes, such as those involving phosphoric acids, typically exhibit broad absorption features in their infrared spectra, spanning more than 1000 cm⁻¹ nih.govacs.org.

In systems with strong hydrogen bonds, ultrafast infrared experiments reveal rapid vibrational relaxation, occurring on timescales as fast as approximately 100 femtoseconds (fs) after excitation, for instance, around 2000 cm⁻¹ nih.govacs.org. This rapid relaxation is accompanied by the transient population of lower-frequency vibrational modes, which lead to longer-lived spectral modulations (0.8–1.1 picoseconds) nih.govacs.org. The presence of a delayed off-diagonal peak in 2D-IR spectra, particularly pronounced with an excess of acid, suggests strong coupling between these lower-frequency vibrational modes and both the ⁺N–H···⁻O–P and P–O⁻···H–O–P hydrogen bonds within multimers acs.org. Density functional theory calculations indicate that the red-shift observed in the broad infrared absorption of phosphoric acid homodimers upon the addition of a base can be attributed to a flatter potential along the proton transfer coordinate for hydrogen bonds in the presence of the base, compared to the acid homodimer nih.govacs.org. This principle is directly applicable to understanding deuterium bonding in D₃PO₄.

Two-Dimensional Infrared (2D-IR) Spectroscopy for Ultrafast Dynamics

Two-dimensional infrared (2D-IR) spectroscopy has emerged as a crucial non-linear ultrafast laser technique for probing molecular structure and solute-solvent interaction dynamics spectroscopyeurope.comstanford.eduspectroscopyeurope.com. Unlike conventional one-dimensional IR spectroscopy, which provides an ensemble-averaged response, 2D-IR spreads the molecular response over two frequency axes, akin to 2D-NMR spectroscopy spectroscopyeurope.comspectroscopyeurope.com. This allows for the recovery of information related to vibrational coupling and structural fluctuations that are otherwise unobservable in linear IR experiments spectroscopyeurope.comspectroscopyeurope.com. 2D-IR experiments offer ultrafast temporal resolution, typically less than 50 fs, enabling the study of the fastest chemical processes stanford.edu.

Characterization of Dynamic Local Hydration Structures in Deuterated Systems

2D-IR spectroscopy, often combined with ab initio molecular dynamics (AIMD) simulations, is instrumental in characterizing dynamic local hydration structures in deuterated systems nih.govresearchgate.netaip.orgaip.org. Understanding the hydration of phosphate (B84403) ions and groups, which exhibit varying structures and hydrogen-bond strengths, requires insight into the spatial arrangements of water molecules and their ultrafast thermal fluctuations nih.govresearchgate.netaip.orgaip.org.

Studies employing femtosecond 2D-IR spectroscopy of phosphate vibrations, particularly asymmetric stretching vibrations between 1000 and 1200 cm⁻¹, have been used to map and characterize these dynamic local hydration structures and phosphate-water interactions nih.govresearchgate.netaip.orgaip.org. When phosphoric acid (H₃PO₄) and its anions (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) are studied in aqueous environments of different pH values, the hydration shells of phosphates with OH donor groups involved in hydrogen bonds with the first water layer undergo ultrafast structural fluctuations nih.govaip.orgaip.org. These fluctuations induce a pronounced spectral diffusion of vibrational excitations on a sub-300 fs timescale nih.govresearchgate.netaip.orgaip.org. As the number of phosphate OH groups decreases, the hydration shell tends to become more ordered and rigid nih.govresearchgate.netaip.orgaip.org. The use of D₂O as a solvent in these IR studies is crucial as it shifts the solvent bending mode (δDOD) to lower frequencies, preventing overlap with the protein amide I band or other vibrational modes of interest whiterose.ac.uk.

Analysis of Phosphate-Deuterium Oxide Interactions

The analysis of phosphate-deuterium oxide interactions through 2D-IR spectroscopy and AIMD simulations provides detailed insights into the molecular environment of phosphate species. The asymmetric phosphate stretching vibration (νAS(PO₂)), which primarily involves the displacement of the PO₂ unit, serves as a sensitive local probe in ultrafast infrared spectroscopy to investigate hydrated PO₂ groups researchgate.netaip.orgaip.org.

The fluctuating structure of the D₂O environment around the phosphates leads to spectral diffusion of vibrational excitations, which is observable in the 2D-IR line shapes of both symmetric and asymmetric phosphate stretching vibrations aip.orgaip.org. Experimental results indicate a notable slowing down of water shell dynamics as the species transition from H₃PO₄ to PO₄³⁻ aip.org. AIMD simulations complement these experimental findings by providing an in-depth characterization of hydration geometries and the correlation functions of the fluctuating electric field exerted by the D₂O environment on the vibrational phosphate oscillators nih.govaip.orgaip.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules. For phosphorus-containing compounds like D₃PO₄, ³¹P NMR spectroscopy is particularly valuable due to the high natural abundance and sensitivity of the ³¹P nucleus.

³¹P NMR Spectroscopy of D₃PO₄

³¹P NMR spectroscopy is widely applied for the characterization of phosphorus-containing compounds, including D₃PO₄. A common practice in ³¹P NMR is to use 85% phosphoric acid (H₃PO₄) as an external reference, with its chemical shift defined as 0 ppm sigmaaldrich.comresearchgate.netrice.edunih.govmdpi.com. This referencing method is also applicable when studying deuterated phosphoric acid, D₃PO₄.

Research has explored deuterium isotope effects on the ³¹P NMR shielding tensor, particularly in hydrogen-bonded adducts involving D₃PO₄ psu.edursc.org. For instance, in the perdeuterated urea-phosphoric acid adduct (ND₂)₂CO · D₃PO₄, studies have shown that the ³¹P shielding tensor experiences a displacement towards the H₂PO₄⁻ value in the deuterated complex compared to its undeuterated counterpart psu.edu. This observation supports the hypothesis of a single-minimum potential energy surface for the short hydrogen bond in such systems psu.edursc.org. It is important to note that ³¹P chemical shifts can be influenced by factors such as concentration, solvent, and the presence of other compounds rice.edumdpi.com. A significant advantage of ³¹P NMR spectroscopy is that it often does not require the use of a deuterated solvent for the sample itself, simplifying experimental procedures, although D₃PO₄ inherently contains deuterium rice.edu.

Mechanistic and Kinetic Isotope Effect Kie Studies Using Phosphoric Acid D3

Deuterium (B1214612) Kinetic Isotope Effects (DKIE)

Primary and Secondary Kinetic Isotope Effects

Kinetic isotope effects are categorized based on the involvement of the isotopically labeled bond in the reaction's rate-determining step.

Primary Kinetic Isotope Effects occur when the bond to the isotopically substituted atom is directly broken or significantly altered in the rate-determining step [1.4, 1.8, 1.13]. For deuterium substitution, a primary KIE typically results in a kH/kD ratio greater than 1, commonly ranging from 2 to 7 [1.3, 1.8]. This effect arises because the C-D bond has a lower zero-point energy and higher bond dissociation energy compared to a C-H bond, requiring more energy to reach the transition state for cleavage, thus slowing the reaction rate [1.13]. In some cases, particularly for N-H bonds, KIEs can be as high as 9, and in organometallic chemistry, values up to 10^5 have been reported [1.7, 1.8].

Secondary Kinetic Isotope Effects are observed when the isotopically substituted bond is not directly broken or formed in the rate-determining step, but is adjacent to the reaction center [1.1, 1.3, 1.8, 1.19]. These effects are generally smaller than primary KIEs, with kH/kD ratios typically between 1 and 2 (normal secondary KIE) or less than 1 (inverse secondary KIE) [1.3, 1.6, 1.8]. Secondary KIEs can arise from changes in hybridization, hyperconjugation, or alterations in bending modes at the reaction center during the transition state [1.8]. They are crucial for probing how remote changes affect bond making and breaking processes [1.8]. For instance, a study on the anilinolysis of O-aryl methyl phosphonochloridothioates reported primary normal KIEs (kH/kD = 1.03-1.30) for stronger nucleophiles, while extremely large secondary inverse KIEs (kH/kD = 0.367-0.567) were observed for weaker nucleophiles [1.6].

Determination of Rate-Determining Steps

KIE studies are a powerful diagnostic tool for identifying the rate-determining step (RDS) of a chemical reaction [1.3, 1.8, 1.9, 1.13, 1.17]. A significant primary KIE (kH/kD > 1) strongly indicates that the bond involving the isotopically labeled atom is undergoing cleavage in the RDS [1.3, 1.8, 1.13]. Conversely, a KIE value close to unity suggests that the proton (or deuteron) transfer is not involved in the RDS [1.3].

In organic catalysis, chiral phosphoric acids, including their deuterated forms, play a significant role. For example, in a chiral phosphoric acid-catalyzed kinetic resolution and desymmetrization of para-quinols via oxa-Michael addition, kinetic isotope effect experiments revealed a clear inverse secondary KIE [1.2]. This observation was critical in identifying the oxa-Michael addition as the rate-limiting step, either concerted with catalyst association or as a discrete second step following reversible catalyst association [1.2]. Similarly, in a Minisci reaction catalyzed by chiral phosphoric acid, KIE experiments strongly suggested that the deprotonation of the radical cation was the product-determining step [1.5].

Quantification of Isotope Effects (kH/kD ratios)

The magnitude of a kinetic isotope effect is quantified as the ratio of the rate constant for the reaction involving the lighter isotope (kH) to that involving the heavier isotope (kD), denoted as kH/kD [1.1, 1.3, 1.7, 1.15]. This ratio provides direct quantitative information about the involvement of the isotopically labeled atom in the reaction pathway.

For reactions where proton transfer is rate-limiting, primary KIEs (kH/kD) typically fall within the range of 2-7 [1.3, 1.8]. However, values can vary significantly depending on the nature of the bond being broken and the transition state structure. For instance, the maximum theoretical KIE for N-H bonds is approximately 9, assuming complete bond breakage in the transition state [1.7]. In hydrogen atom transfer (HAT) processes, KIEs can be even larger, with reported kH/kD values reaching ≥ 35 [1.12].

In the context of deuterated phosphoric acid, studies on the oxygen reduction reaction (ORR) on platinum single crystals in acidic D2O have reported specific kH/kD ratios. For Pt(111), the KIEs were observed to be inverse and potential-dependent, ranging from approximately 0.6 at 0.95 V to a minimum of about 0.2 at 0.8 V, then increasing to 0.4 at 0.75 V [1.1]. For Pt(100) and Pt(110) surfaces, potential-independent inverse KIEs of approximately 0.8 were reported [1.1].

Table 1: Representative kH/kD Ratios in KIE Studies

| Reaction Type / System | Isotope Effect Type | kH/kD Ratio | Reference |

| Oxygen Reduction Reaction (ORR) on Pt(111) in acid | Inverse | 0.2 - 0.6 (potential-dependent) | [1.1] |

| Oxygen Reduction Reaction (ORR) on Pt(100) & Pt(110) | Inverse | ~0.8 (potential-independent) | [1.1] |

| Anilinolysis of O-aryl methyl phosphonochloridothioates (strong nucleophiles) | Primary Normal | 1.03 - 1.30 | [1.6] |

| Anilinolysis of O-aryl methyl phosphonochloridothioates (weak nucleophiles) | Secondary Inverse | 0.367 - 0.567 | [1.6] |

| Chiral phosphoric acid-catalyzed oxa-Michael addition | Secondary Inverse | < 1 | [1.2] |

| General N-H bond cleavage (maximum) | Primary Normal | ~9 | [1.7] |

| General Hydrogen Atom Transfer (HAT) | Primary Normal | ≥ 35 | [1.12] |

Inverse Kinetic Isotope Effects

An inverse kinetic isotope effect (KIE) occurs when the reaction rate is faster for the heavier isotope, resulting in a kH/kD ratio of less than 1 (kH/kD < 1) [1.1, 1.3, 1.9]. This phenomenon, while less common than normal KIEs, provides unique mechanistic insights.

Another scenario where inverse KIEs can arise is when the degree of hybridization of the reactant is lower than that of the reaction center in the transition state during the rate-limiting step [1.7]. This implies a change in bonding environment that favors the heavier isotope.

Significant observations of inverse KIEs involving deuterated environments or catalysts include:

Oxygen Reduction Reaction (ORR): Recent studies on ORR at Pt single crystal surfaces demonstrated significantly higher ORR activity in D2O relative to H2O, corresponding to inverse H/D KIEs [1.1]. These inverse KIEs were observed to be potential-dependent for Pt(111) (e.g., ~0.6 to ~0.2) and potential-independent for Pt(100) and Pt(110) (~0.8) [1.1]. These effects are correlated with lower OD coverage and weakened *OD binding strength compared to *OH, which theoretical calculations attribute to differences in their zero-point energies [1.1]. This suggests that competing adsorption between *OH/OD and *O2 plays a crucial role in the ORR rate-determining steps [1.1].

Chiral Phosphoric Acid Catalysis: A clear inverse secondary KIE was observed in a chiral phosphoric acid-catalyzed oxa-Michael addition, indicating that the oxa-Michael addition itself was the rate-limiting step [1.2].

Isotope Sensitive Branching and its Implications

A notable example of isotope sensitive branching was reported in studies involving the reaction of deuterated arachidonic acids with human lipoxygenases (LOs) [1.18]. Lipoxygenases are enzymes that catalyze lipid peroxidation and are known for exhibiting large kinetic isotope effects (30-80) in their rate-limiting hydrogen abstraction step with substrates like linoleic acid [1.18].

Surprisingly, when arachidonic acid (AA) was used as a substrate, the observed KIEs were significantly smaller than those seen with linoleic acid [1.18]. Further investigation into the origins of these smaller KIEs led to the discovery of isotope sensitive branching of the reaction pathways [1.18]. Specifically, product distribution analysis demonstrated a critical inversion in the regioselectivity of 15-hLO-1, a human lipoxygenase [1.18]. With unlabeled arachidonic acid, hydrogen abstraction from the C13 position was the major pathway. However, when the methylene (B1212753) group at position 13 was deuterated, abstraction from the C10 position became predominant [1.18]. Smaller but distinct changes in regioselectivity were also observed for other human lipoxygenases, 12-hLO and 15-hLO-2 [1.18].

This finding highlights that isotopic labeling can reveal subtle, yet significant, shifts in reaction pathways that might not be apparent with unlabeled substrates. Such isotope sensitive branching provides crucial insights into the intricate details of enzymatic mechanisms and the factors governing regioselectivity, demonstrating the power of KIE studies in uncovering complex mechanistic nuances.

Computational and Theoretical Modeling of Phosphoric Acid D3 Systems

Density Functional Theory (DFT) Calculations for Deuterated Phosphoric Acid

Density Functional Theory (DFT) is a quantum mechanical method widely employed to investigate the electronic structure and properties of molecules and materials. In the context of deuterated phosphoric acid, DFT provides accurate ionic forces directly from quantum mechanics, without the need for empirical parameters tcichemicals.com. This makes it a powerful tool for studying the fundamental characteristics of Phosphoric Acid-D3 and its interactions. DFT calculations have been applied to deuterated systems to understand their behavior in various environments fishersci.comsigmaaldrich.commatrix-fine-chemicals.com.

DFT calculations are extensively used to predict and interpret the spectroscopic properties, including Infrared (IR) and Raman spectra, of deuterated phosphoric acid tcichemicals.comsigmaaldrich.comeuropa.euwikipedia.orgsigmaaldrich.cominnexscientific.comfishersci.se. These predictions are crucial for assigning vibrational modes and understanding how deuteration affects molecular vibrations. For D₃PO₄, specific vibrational modes of the PO₄ skeleton and the P-O and O-D stretching and deformation modes have been assigned sigmaaldrich.comeuropa.eu.

Studies have shown that the vibrational modes of D₃PO₄ in heavy water (D₂O) can be assigned, with a deformation mode, δPO-D, detected at 935 cm⁻¹ sigmaaldrich.comeuropa.eu. In contrast, the corresponding δPO-H mode in H₃PO₄ is observed at 1250 cm⁻¹ sigmaaldrich.comeuropa.eu. This significant shift upon deuteration is a key characteristic. For instance, the symmetric stretching mode of the PO₂ group (νs(PO₂)) in certain deuterated acid phosphate (B84403) salts shows an unusual shift to higher frequencies in Raman spectra, varying from 26 cm⁻¹ to 47 cm⁻¹ depending on the metal ion nih.gov. Comparison of DFT-simulated vibrational density of states (VDOS) and IR spectra with experimental data has shown satisfactory agreement for phosphoric acid, validating the computational approaches tcichemicals.comnih.gov.

Table 1: Selected Vibrational Frequencies for Phosphoric Acid and Deuterated Phosphoric Acid

| Mode Assignment | H₃PO₄ (cm⁻¹) | D₃PO₄ (cm⁻¹) | Source |

| δPO-H/D | 1250 | 935 | sigmaaldrich.comeuropa.eu |

| O-H/D stretch | 2738 | - | tcichemicals.com |

| P=O stretch | 1269 | - | tcichemicals.com |

| P-O stretch | 897, 800 | - | tcichemicals.com |

Note: Some values are for gaseous phase or specific solution conditions as reported in the sources.

DFT calculations are instrumental in elucidating reaction mechanisms and characterizing transition states in catalytic processes involving phosphoric acid derivatives, including those where deuterated species might be involved or formed fishersci.comnih.govcymitquimica.comnih.govfishersci.co.uk. These studies provide detailed insights into how chiral phosphoric acids activate substrates and influence stereoselectivity.

For instance, DFT has been used to study the enantioselective reductive deuteration of azaarene-based ketones, where a deuterated chiral phosphoric acid can act as a Lewis base to abstract a deuterium (B1214612) cation, offering an alternative deuteration pathway fishersci.com. In Nazarov cyclizations catalyzed by BINOL phosphoric acid derivatives, DFT calculations have been used to optimize transition state geometries and predict enantioselectivity, although challenges exist in accurately representing transition states in solution compared to gas phase or implicit solvent models nih.govfishersci.co.uk.

DFT has also clarified the mechanism and origin of enantioselectivity in chiral phosphoric acid (CPA)-catalyzed thionation of epoxides, identifying the nucleophilic ring-opening as the enantioselectivity-determining step. In the asymmetric synthesis of 2,3-dihydroquinazolinones, DFT computations revealed that enantioselectivity is determined during the intramolecular amine addition step, modulated by noncovalent interactions between the substrate and the catalyst nih.gov. Similarly, for the transfer-hydrogenation of quinolines catalyzed by phosphoric acids, DFT results support a mechanism involving protonation of the dihydroquinoline species as the rate-limiting step and suggest an additional pathway involving two phosphoric acid molecules. The enantioselectivity in such reactions is often a subtle combination of steric and hydrogen bonding interactions.

Noncovalent interactions, such as hydrogen bonding, steric effects, electrostatic interactions, and dispersion forces, are critical in determining the structure, stability, and reactivity of phosphoric acid systems, especially in catalytic contexts matrix-fine-chemicals.comnih.govnih.govfishersci.co.uk. DFT is a powerful tool for modeling these interactions.

For example, in chiral phosphoric acid catalysis, the stereoselectivity can be significantly influenced by differential noncovalent interactions of the substrate with the aryl groups of the catalyst, as well as CH…O and NH…O interactions with the phosphate core of the catalyst nih.gov. The strength of these interactions can be modulated by their position within the electrostatic environment created by the catalyst, providing a means to control reaction selectivity nih.gov.

DFT calculations have shown that hydrogen bonding between phosphoric acid and benzimidazole (B57391) is a major interaction at low doping levels in polybenzimidazole systems. In liquid phosphoric acid, a strong hydrogen-bonding network dominates its structure tcichemicals.com. The isotopic substitution with deuterium in phosphoric acid and its phosphate anions leads to the formation of P-O-D groups that interact with water molecules via strong hydrogen bonds, with the relative strength of this interaction increasing with solute acidity matrix-fine-chemicals.com. DFT calculations have also been used to confirm assignments of OD bands of HDO by calculating equilibrium structures of small aqueous clusters matrix-fine-chemicals.com.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab Initio Molecular Dynamics (AIMD) simulations offer a high-precision approach to describe chemical reactions and provide detailed results, including vibrational spectra, proton transfer (PT) chains, and intermediate scattering functions of phosphoric acid systems tcichemicals.comnih.gov. While computationally more demanding than classical force field methods, AIMD is crucial for accurately modeling dynamic processes like proton transfer nih.gov. AIMD is particularly suited for investigating the liquid and solution phases of phosphoric acid tcichemicals.comnih.gov.

AIMD simulations are utilized to characterize the dynamic local hydration structures and phosphate-water interactions in aqueous solutions of phosphoric acid and its anions, including deuterated forms matrix-fine-chemicals.com. These simulations can map hydration geometries with varying numbers of water molecules in the first hydration layer.

Studies involving deuterated phosphoric acid and phosphate ions in heavy water have shown that the hydration shells providing O-D donor groups in hydrogen bonds with the first water layer undergo ultrafast structural fluctuations. As the number of phosphate O-D groups decreases, the hydration shell tends to become more ordered and rigid. AIMD simulations have also confirmed the existence of unusual cationic forms (H₄PO₄⁺) coexisting with anionic forms (H₂PO₄⁻) in certain phosphate salts, analyzing the dynamic protonation patterns within their hydrogen bond networks.

AIMD simulations enable the analysis of fluctuating electric fields exerted by the water environment on vibrational phosphate oscillators. This analysis is vital for understanding phenomena such as spectral diffusion and the anharmonicities of vibrational modes. The ultrafast structural fluctuations within hydration shells can induce pronounced spectral diffusion of vibrational excitations on a sub-300 fs timescale.

Furthermore, AIMD simulations are critical for investigating proton diffusion mechanisms in liquid phosphoric acid systems, revealing that proton transfer occurs frequently between adjacent PO₄ groups along hydrogen bonds tcichemicals.comnih.gov. The fluctuating and strong hydrogen bond network is a fundamental prerequisite for efficient Grotthuss-like proton transfer.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Quantum Mechanical/Molecular Mechanical (QM/MM) approaches represent a powerful class of hybrid computational methods designed to study large and complex chemical systems, such as those found in biological environments or condensed phases. The fundamental principle of QM/MM is to partition the system into distinct regions: a crucial "active site" where chemical reactions or significant electronic changes occur is treated with high-level quantum mechanical (QM) methods, while the surrounding "environment" is described by computationally less demanding molecular mechanical (MM) force fields nih.gov. This allows for an accurate description of bond breaking and formation in the QM region while accounting for the long-range interactions and steric effects of the larger system nih.govacs.org.

In the context of phosphoric acid and its deuterated analogue, QM/MM methods are particularly valuable for investigating reactions involving phosphate groups, which are ubiquitous in biological processes like phosphoryl transfer nih.govacs.orgdiva-portal.orgacs.org. For instance, QM/MM has been extensively applied to study enzyme-catalyzed reactions where phosphate moieties are central to the catalytic mechanism, such as GTP hydrolysis by protein complexes mdpi.com. These studies often employ density functional theory (DFT) methods, such as PBE0-D3 or ωB97x-D3 functionals with basis sets like 6-31G**, for the QM subsystem mdpi.com. The MM region is typically described by well-established force fields like AMBER99 or CHARMM36 acs.orgmdpi.com.

Various embedding schemes are utilized within QM/MM frameworks. The electrostatic embedding scheme is commonly employed, where the QM region is polarized by the Coulomb potential arising from the MM charges, thus capturing essential electronic interactions between the two regions mdpi.comresearchgate.netdoi.org. Alternatively, mechanical embedding schemes, such as the IMOMM method, can be used to mitigate issues like molecular aggregation near the QM/MM boundary, which can sometimes occur with electrostatic embedding in systems with mobile solvent molecules acs.org.

QM/MM simulations are crucial for systems where covalent bonds are formed or broken, or when considering the complex interplay with explicit solvents or protein environments nih.govacs.org. They enable the calculation of properties like NMR chemical shifts, which are sensitive to the local electronic environment and can be challenging to model for phosphate structures using classical force fields alone acs.org. While direct QM/MM studies focusing solely on isolated this compound molecules might be less common than those on its role in larger systems, the methodology's capability to accurately describe bond changes and environmental effects makes it inherently applicable to understanding the behavior of deuterated phosphoric acid in complex chemical and biological contexts.

Computational Studies on Isotope Effects and Energy Landscapes

Computational studies on isotope effects and energy landscapes provide profound insights into the mechanistic details of chemical reactions, particularly for systems involving proton/deuteron (B1233211) transfer like this compound. Isotope effects, notably Kinetic Isotope Effects (KIEs), are powerful diagnostic tools that reveal information about the rate-determining step and transition state structure of a reaction by observing changes in reaction rates upon isotopic substitution researchgate.netresearchgate.net. Computational chemistry allows for the theoretical prediction of KIEs, which can then be directly compared with experimental values to validate proposed mechanisms researchgate.net.

Deuterium substitution in phosphoric acid systems has been shown to influence various physical and chemical properties. For example, deuteration can lead to changes in melting point, density, viscosity, refractive index, and conductivity researchgate.net. Detailed experimental and computational studies on phosphoric acid have revealed strong isotope effects on its proton conductivity, attributed to a significant isotope shift in the glass transition temperature and a reduction of the energy barrier due to zero-point quantum fluctuations. This suggests that quantum effects play a crucial role in the efficient proton transfer mechanism in phosphoric acids aps.org.

Computational investigations have explored the impact of replacing hydrogen with deuterium on migration phenomena, especially when vibrational mode coupling is significant stfc.ac.uk. For instance, in urea-phosphoric acid adducts, computational studies, corroborated by experiments, demonstrated the migration of deuterium towards urea (B33335) with decreasing temperature or increasing pressure stfc.ac.uk.

Energy landscapes, which map the potential energy of a system as a function of its atomic coordinates, are extensively explored using computational techniques to elucidate reaction pathways and determine energy barriers. Methods such as single coordinate driving and quadratic synchronous transit optimization are employed to identify transition states and calculate activation energies for various proton transfer pathways in phosphoric acid researchgate.net.

The inclusion of nuclear quantum effects (NQEs) is particularly important when studying isotope effects, as the difference in mass between hydrogen and deuterium leads to distinct zero-point energies and tunneling probabilities. Advanced computational methods, such as Path Integral Molecular Dynamics (PIMD), are utilized to explicitly examine NQEs on free energy barriers. These studies have demonstrated that NQEs can lead to a considerable lowering of free energy barriers, highlighting their importance in accurately describing reaction dynamics mdpi.com.

Furthermore, computational studies, often employing DFT with dispersion corrections (e.g., B3LYP-D3, M06-2X-D3), are instrumental in understanding the origin of selectivity and reaction pathways in phosphoric acid-catalyzed reactions acs.orguq.edu.au. These studies frequently predict KIEs that align with experimental observations, providing strong evidence for proposed mechanisms. For example, inverse secondary KIEs (e.g., 0.85) observed in chiral phosphoric acid-catalyzed reactions have been supported by computational dynamics simulations, indicating asynchronous concerted mechanisms with short-lived polar transition states nih.gov. Deuterium labeling studies, combined with computational analyses, have also provided insights into rapid equilibration processes and intermediate formation in such catalytic systems umich.edu.

Applications of Phosphoric Acid D3 in Advanced Research

Isotopic Labeling in Chemical Biology and Drug Discovery

Isotopic labeling, especially with stable isotopes like deuterium (B1214612), has become an indispensable technique in chemical biology and drug discovery. The replacement of hydrogen with deuterium can alter the absorption, distribution, metabolism, and excretion (ADME) properties of drug molecules, making deuterated compounds highly relevant in pharmaceutical engineering. nju.edu.cnacs.org Furthermore, these labeled compounds serve as vital internal standards for quantitative analytical mass spectrometry. acs.org

Tracers for Metabolic Pathways

Deuterium-labeled compounds are widely employed as tracers in metabolic studies, offering a reliable approach to investigate metabolic pathways, trafficking, and the metabolic fate of biologically active compounds. researchgate.netbitesizebio.com These tracers are physiologically indistinguishable from their endogenous counterparts but are detectable using advanced analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR). bitesizebio.com For instance, deuterium-labeled vitamin D analogues have been synthesized and utilized in analytical chemistry to study their metabolic pathways, distribution, and cellular/tissue localization. researchgate.net While Phosphoric Acid-D3 itself might not be directly used as a tracer in biological systems, its role as a deuterated precursor or reagent allows for the synthesis of complex deuterated organic phosphate (B84403) molecules (organophosphates), which are fundamental components in various metabolic processes. researchgate.netnih.gov By incorporating deuterium from D₃PO₄ into these metabolites, researchers can track their transformations and understand metabolic flux with high precision.

Investigations of Enzyme Mechanisms (e.g., MEP Synthase)

The use of deuterium-labeled molecules is critical in kinetic isotopic effect (KIE) investigations, which aim to clarify reaction mechanisms, particularly in enzymatic reactions. nju.edu.cn By observing changes in reaction rates when hydrogen is replaced by deuterium, researchers can infer details about the rate-determining steps and the involvement of specific hydrogen atoms in the catalytic process.

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a vital biosynthetic route for isoprenoids in most bacteria and plant plastids, presents numerous enzymatic targets for antibacterial drug development. nih.govcsic.esfrontiersin.orgrsc.org Enzymes within this pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), catalyze steps involving phosphate groups. nih.govfrontiersin.orgrsc.org For example, the conversion of MEP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) involves the transfer of a cytidyl phosphate group to the phosphorus atom of MEP. nih.gov While direct studies using this compound on MEP synthase mechanisms are not explicitly detailed in the provided search results, the general principle of using deuterated compounds for KIE studies applies. If this compound or its derivatives can be incorporated into MEP pathway intermediates, it would enable detailed investigations into the mechanisms of enzymes like MEP synthase (DXS) and others by providing isotopically labeled substrates or cofactors, thereby elucidating their catalytic cycles and active site interactions.

Synthesis of Deuterated Bioactive Molecules

This compound plays a role in the broader context of synthesizing deuterated bioactive molecules. The incorporation of deuterium atoms into drug candidates can lead to improved pharmacological profiles, including enhanced metabolic stability and altered physicochemical properties. nju.edu.cnacs.orgcardiff.ac.uk Deuterated compounds are also invaluable as internal standards for quantitative analysis in mass spectrometry, ensuring accuracy in drug quantification and metabolite profiling. acs.orgresearchgate.net

Recent advancements in radical deuteration strategies have allowed for the efficient synthesis of diverse deuterated products, including a range of functional group-substituted anilines, nitrogen-containing heterocycles, phenol (B47542) derivatives, and complex drug molecules, often utilizing D₂O as a cost-effective deuterium source. nju.edu.cncardiff.ac.uk For instance, studies have demonstrated the successful synthesis of deuterated hydroxyl-substituted pyridine, a common motif in biologically active and natural products, and other complex drug molecules using catalytic systems that activate D₂O. cardiff.ac.uk Furthermore, deuterated analogues of drugs like praziquantel (B144689) have been synthesized for the treatment of parasitic infections such as schistosomiasis. snnu.edu.cn As an 85% solution in D₂O, this compound serves as a source of deuterated phosphate, which can be directly or indirectly incorporated into the synthesis of such bioactive molecules, especially those containing phosphate esters or requiring deuterated solvents for specific reactions. sigmaaldrich.comlgcstandards.com

Advanced Materials Science

The unique isotopic properties of this compound also extend its utility into advanced materials science, particularly in understanding the fundamental behaviors of amorphous materials.

Studies on Amorphous Ices and Glass Transitions with Deuterated Phosphoric Acid Solutions

Aqueous solutions of phosphoric acid, including its deuterated forms, are critical in the study of amorphous ices and glass transitions. Research has revealed significant ¹H/²H isotope effects on the dynamics of amorphous ices and aqueous phosphoric acid solutions. rsc.orgrsc.orgtu-dortmund.deresearchgate.net Dielectric spectroscopy studies on equimolar protonated/deuterated mixtures have shown an almost ideal isotope-mixing behavior, rather than a bimodal relaxation, which provides insights into the nature of glass transitions in these systems. rsc.orgrsc.orgtu-dortmund.de

These investigations contribute to the ongoing debate regarding whether the glass transition in amorphous ices involves primarily reorientational or also translational degrees of freedom, with findings suggesting compatibility with a glass-to-liquid scenario. rsc.orgrsc.orgresearchgate.netacs.org Additionally, shear mechanical spectroscopy is employed to characterize the deeply supercooled state of ¹H/²H isotopically mixed and ¹⁸O substituted glassformers, with aqueous phosphoric acid solutions serving as a key system for such analyses. rsc.orgrsc.orgtu-dortmund.de

The observed glass transition temperatures for amorphous ices and aqueous phosphoric acid solutions show a dependence on isotopic species and molecular weight, as summarized in the following table:

| System | Isotopic Species | Glass Transition Temperature (Tg) (K) (Dielectric Relaxation Time = 100 s) | Reference |

| Amorphous Ices | ¹H/²H | Displays large isotope effects | rsc.orgrsc.orgtu-dortmund.de |

| Aqueous Phosphoric Acid Solutions | ¹H/²H | Displays large isotope effects | rsc.orgrsc.orgtu-dortmund.de |

| Supercooled Water (R → ∞) | Protonated | 136 | rsc.org |

| Aqueous Pentoxide Solutions (R=6) | Protonated | Tg increases as R decreases | rsc.org |

| Aqueous Pentoxide Solutions (R=5) | Protonated | Tg increases by 6 K from R=6 | rsc.org |

Role in Fabric Flammability Reduction (Indirect through H₃PO₄ research)

While direct research specifically on this compound for fabric flammability reduction is limited, the well-established flame-retardant properties of its non-deuterated counterpart, H₃PO₄, provide an indirect but relevant context. Phosphorus-containing flame retardants, including phosphoric acid, primarily function in the condensed phase of burning materials. aerofiltri.ituga.edu

The mechanism involves the formation of a polymeric form of phosphoric acid (PO₃) when heated, which promotes the charring of the material. aerofiltri.it This char layer acts as a protective barrier, inhibiting the pyrolysis process (the breakdown and release of flammable gases) that fuels the flames. aerofiltri.it For instance, phosphoric acid treatment has been shown to significantly enhance the flame retardancy of carbon fibers, achieving a limited oxygen index of over 52.8% and a V0 rating in the UL-94 test at concentrations exceeding 0.5 vol. %. mdpi.com During heating, H₃PO₄ undergoes phase transitions, transforming into H₂PO₄⁻ above 200 °C, and further into P₂O₅ between 440 and 480 °C, contributing to the char formation. mdpi.com Phosphoric acid esters can also reduce fabric flammability by forming bonds with cellulose (B213188) and creating fire-resistant coatings. nih.gov The fundamental chemical processes of dehydration and char promotion, which are central to phosphoric acid's flame retardant action, would be expected to be largely unaffected by the deuterium substitution on the acidic protons, as the phosphorus-oxygen backbone is responsible for these effects. Therefore, research on H₃PO₄ provides a strong basis for understanding the potential, albeit indirect, role of this compound in this application.

Bone Tissue Engineering Scaffolds (Indirect through H₃PO₄ research)

While this compound is not directly cited in bone tissue engineering scaffold fabrication, its unlabeled counterpart, phosphoric acid (H₃PO₄), plays a significant role as a binder in the 3D printing of scaffolds for bone tissue engineering applications plos.orgplos.orgnih.govnih.govresearchgate.net. These scaffolds often incorporate materials like hydroxyapatite (B223615) (HA) and beta-tricalcium phosphate (β-TCP) plos.orgplos.orgnih.gov. Research indicates that scaffolds fabricated using phosphoric acid as a binder exhibit superior mechanical properties and fabrication accuracy compared to those using polyvinyl alcohol (PVA) plos.orgnih.govresearchgate.net. For instance, phosphoric acid scaffolds with a HA/β-TCP ratio of 60:40 have demonstrated good biocompatibility, supporting the proliferation and function of bone marrow mesenchymal stem cells (BMSCs) plos.orgnih.gov. The compressive strength of these scaffolds can reach approximately 2.6 MPa, with a tangent modulus ranging from 100 to 147 MPa nih.gov. The ability of phosphoric acid to effectively bind calcium phosphate powders is crucial for the structural integrity and biological performance of these engineered bone substitutes nih.govmdpi.com.

The indirect relevance of this compound in this field stems from its potential utility in studying the degradation mechanisms of these scaffolds or their interactions with biological systems in controlled deuterated environments. For example, using deuterated media in in vitro studies could allow for the tracking of hydrogen/deuterium exchange within the scaffold material or at the cell-material interface, providing insights into material stability and biocompatibility without the confounding effects of ubiquitous protons. Furthermore, nuclear magnetic resonance (NMR) studies of scaffold characteristics could benefit from a deuterated solvent like D₃PO₄ to simplify spectra and provide clearer insights into the molecular structure and dynamics of the scaffold components.

Electrochemistry Research

This compound finds niche applications in electrochemistry, particularly in studies where the isotopic effect of hydrogen is under investigation.

Oxygen Reduction Reaction Studies in Deuterated Electrolytes

Phosphoric acid is a vital electrolyte in high-temperature proton exchange membrane fuel cells (HT-PEMFCs), facilitating proton transfer through a dynamic hydrogen bond network (Grotthuss mechanism) at temperatures up to 200 °C dicp.ac.cnosti.govresearchgate.net. However, a significant challenge in these systems is the deactivation of platinum (Pt) catalyst surfaces due to the strong adsorption of phosphoric anions (H₂PO₄⁻ and HPO₄²⁻), which severely impairs the oxygen reduction reaction (ORR) activity dicp.ac.cnosti.govacs.orgnih.govresearchgate.net. This adsorption leads to a notable loss in the half-wave potential of the cathodic ORR of Pt when compared to perchloric acid electrolytes dicp.ac.cn.

The use of deuterated phosphoric acid (this compound) in ORR studies is instrumental for investigating kinetic isotope effects (KIEs) dntb.gov.ua. KIEs provide critical information about the rate-determining steps and proton transfer mechanisms in electrochemical reactions. By comparing reaction rates and mechanisms in H₃PO₄ versus D₃PO₄ electrolytes, researchers can differentiate between proton transfer steps and electron transfer steps, gaining a deeper understanding of the ORR kinetics and the impact of the proton/deuteron (B1233211) environment on catalytic activity. This allows for more precise mechanistic elucidation, which is essential for designing more efficient and phosphate-tolerant catalysts for fuel cell applications.

Proton Carrier in Ionic-Liquid Membrane Fuel Cells (Indirect through H₃PO₄ research)

Phosphoric acid (H₃PO₄) is extensively employed as a proton carrier in polybenzimidazole (PBI)-based membranes, which are crucial for high-temperature polymer electrolyte membrane fuel cells (PEMFCs) researchgate.netmdpi.comnih.govresearchgate.net. Doping PBI membranes with phosphoric acid significantly enhances their proton conductivity mdpi.com. To further improve the performance of these membranes, ionic liquids (ILs) are often incorporated mdpi.comnih.govresearchgate.netrepec.orgmdpi.comrsc.org. These ionic liquids contribute to enhanced proton transfer, improved mechanical properties, and crucially, help to mitigate the leaching of phosphoric acid from the membrane mdpi.comresearchgate.netrepec.orgmdpi.com. The proton transport within these H₃PO₄/IL/polymer composite membranes primarily occurs through a robust hydrogen bonding network, operating via the Grotthuss mechanism researchgate.netmdpi.commdpi.com.

This compound offers a powerful tool for in-depth mechanistic studies of these proton transport phenomena. Deuterium nuclear magnetic resonance (NMR) spectroscopy and neutron scattering techniques can be employed to directly track the movement of deuterons within the membrane structure. This provides direct experimental evidence of the Grotthuss mechanism in action within deuterated systems, allowing researchers to precisely map the dynamics of the hydrogen bond network and understand how structural modifications or the presence of ionic liquids influence deuteron mobility. Such insights are vital for optimizing membrane design to achieve higher proton conductivity and long-term stability in fuel cell applications.

Mass Spectrometry Applications

This compound is a valuable reagent in mass spectrometry, particularly for applications leveraging its isotopic labeling for enhanced analytical precision and mechanistic insights carlroth.comisotope.comcortecnet.comlgcstandards.com.

Isotope Ratio Determination

Phosphoric acid (typically at concentrations of 104% to 105% H₃PO₄) is a standard reagent for the digestion of carbonate samples in stable isotope analysis, specifically for determining the δ¹³C and δ¹⁸O isotopic compositions using isotope ratio mass spectrometry (IRMS) researchgate.netnih.govusgs.govmdpi.comnih.govthermofisher.comusgs.gov. The reaction of the carbonate sample with phosphoric acid liberates CO₂ gas, which is then analyzed by IRMS researchgate.netnih.govusgs.gov. This method is fundamental in geological, environmental, and paleoclimate studies.

The use of this compound in this context, while not directly for carbon or oxygen isotope determination, could be advantageous in specialized studies requiring stringent control over the hydrogen/deuterium isotopic environment during sample preparation. This might be relevant in cases where the sample itself contains exchangeable hydrogen atoms that could interact with the acid, potentially affecting other isotopic measurements or introducing analytical artifacts if not accounted for. Employing a deuterated acid ensures that any hydrogen introduced from the acid phase is isotopically distinct, allowing for its differentiation and potentially providing a means to investigate hydrogen isotope exchange processes during sample digestion.

Mechanistic Studies using Mass Spectrometry

Deuterated compounds, including this compound, are extensively utilized in mass spectrometry for the elucidation of complex reaction mechanisms carlroth.com. In the field of phosphopeptide analysis, the neutral loss of phosphoric acid (H₃PO₄) is a prominent fragmentation pathway observed during collision-induced dissociation (CID) mass spectrometry core.ac.ukacs.orgnih.gov. Studies employing hydrogen/deuterium (H/D) exchange, often involving deuterated solvents or reagents, have been crucial in understanding these fragmentation processes. For instance, H/D exchange studies have revealed that specific fragment ions, such as the aₙ-97 peaks from phosphopeptides, are formed through the loss of H₃PO₄ from aₙ+1 radical cations core.ac.uk.

The incorporation of this compound into mass spectrometry experiments provides a powerful tool for precisely tracking the origin of hydrogen atoms within fragmentation products. By introducing deuterons from the acid, researchers can differentiate between hydrogen atoms originating from the analyte and those transferred from the solvent or reagent. This isotopic labeling allows for clearer insights into proton transfer reactions, elimination mechanisms, and other intricate pathways that govern molecular fragmentation. For example, if a proposed reaction mechanism involves a proton transfer from phosphoric acid, the use of D₃PO₄ would result in the transfer of a deuteron, which can be readily identified by the resulting mass shift in the product ions, thereby confirming or refuting the proposed mechanism. The use of regioselectively or uniformly deuterated phosphopeptides in conjunction with deuterated environments further aids in unraveling the complexities of their gas-phase dissociation acs.org.

PubChem CIDs

Analysis of Proton-Bound Dimers and Isotopic Substitution

This compound (D3PO4) plays a pivotal role in advanced chemical research, particularly in the meticulous analysis of proton-bound dimers and the broader field of isotopic substitution studies. Its utility stems from the distinct spectroscopic and kinetic properties conferred by deuterium (D) compared to protium (B1232500) (H), enabling researchers to probe intricate molecular interactions, reaction mechanisms, and the dynamics of proton transfer with high precision. Isotopic labeling, where specific atoms are replaced by their isotopes, is a powerful technique to track the passage of an isotope through chemical reactions or metabolic pathways, with detection often performed via mass spectrometry, infrared spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Analysis of Proton-Bound Dimers

Proton-bound dimers are transient species formed through strong hydrogen bonds involving a shared proton, and understanding their structure and dynamics is crucial for comprehending proton transfer processes in various chemical and biological systems. This compound, or its partially deuterated forms, serves as an invaluable tool in characterizing these elusive entities.

A notable application involves the investigation of the proton-bound dimer of dihydrogen phosphate and formate, represented as [H2PO4−···H+···HCOO−]. mpg.deacs.org Researchers have employed cryogenic infrared (IR) action spectroscopy in helium nanodroplets to study this dimer and its isotopically substituted counterparts, including [FP-H2D]−, [FP-HD2]−, and [FP-D3]−. mpg.deacs.org By systematically replacing protium with deuterium, the shifts in vibrational frequencies observed in the IR spectra provide direct insights into the proton's location and the nature of the hydrogen bonding within the dimer. mpg.deacs.org

Contrary to initial expectations that the stronger phosphoric acid would donate a proton to formate, both experimental data and theoretical calculations indicated that all exchangeable protons were primarily located within the phosphate moiety of the dimer. mpg.deacs.org The experimental spectra showed good agreement with both scaled harmonic and VPT2 anharmonic calculations, suggesting that anharmonic effects were minimal in these systems. mpg.deacs.org Furthermore, studies on partially deuterated complexes revealed that internal dynamics could lead to isomeric interconversion upon IR excitation, highlighting the dynamic nature of these proton-bound species. mpg.deacs.org

The use of D3PO4 allows for a detailed understanding of the potential energy surfaces governing proton transfer within such dimers, which is critical for elucidating fundamental chemical processes.

Table 1: Spectroscopic Analysis of Phosphoric Acid-Formate Proton-Bound Dimers

| Species | Spectroscopic Technique | Key Observation | Reference |

| [H2PO4−···H+···HCOO−] (and deuterated analogs) | Cryogenic IR Action Spectroscopy in Helium Nanodroplets | Systematic shifts in vibrational frequencies upon deuterium substitution; all exchangeable protons primarily located in phosphate moiety; internal dynamics leading to isomeric interconversion in partially deuterated complexes. | mpg.deacs.org |

Isotopic Substitution in Mechanistic Studies

Isotopic substitution, particularly with deuterium, is a powerful approach for elucidating reaction mechanisms and understanding the nature of transition states by observing kinetic isotope effects or changes in spectroscopic parameters. D3PO4 is specifically valuable when the acidic protons of phosphoric acid are directly involved in the mechanism, such as in proton transfer steps or hydrogen bonding interactions. umich.edu

One significant application of D3PO4 in isotopic substitution studies involves the investigation of hydrogen bonding networks using Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, long-range deuterium isotope effects on the 31P NMR shielding tensor have been studied for the perdeuterated urea-phosphoric acid adduct, (ND2)2CO - D3PO4. psu.edu This complex features a short hydrogen bond linking its molecular components, for which a single-minimum potential energy well has been hypothesized. psu.edu

The study observed that for the deuterated complex, the anisotropic component of the 31P NMR shielding tensor ((all - aiso)) decreased, while the parallel component ((a33 - aiso)) increased, compared to the undeuterated adduct. psu.edu These changes in the 31P shielding tensor are consistent with the hypothesis of a single-minimum potential energy surface for the short hydrogen bond, providing crucial insights into the proton potential energy surface of the system. psu.edu NMR, particularly 1H and 31P NMR, is highly sensitive to changes in the electron density of hydrogen-bonding environments, making it an excellent probe for such interactions and proton conductivity. tubitak.gov.tracs.orgacs.org

Table 2: 31P NMR Shielding Tensor Changes in Urea-Phosphoric Acid Adduct

| Adduct Type | 31P NMR Parameter (Qualitative Change) | Implication for Hydrogen Bond | Reference |

| Undeuterated (H3PO4 adduct) | Baseline | - | psu.edu |

| Perdeuterated (D3PO4 adduct) | (all - aiso) decreases; (a33 - aiso) increases | Consistent with single-minimum potential energy surface for short hydrogen bond | psu.edu |

These detailed research findings underscore the importance of this compound as a precise tool for unraveling the complexities of proton-bound dimers and for conducting in-depth isotopic substitution studies, thereby advancing the understanding of fundamental chemical and physical processes.

Q & A

Advanced Research Question

- Primary Methods :

- Data Contradictions : If techniques yield inconsistent purity estimates, cross-validate using isotope-ratio MS (IRMS) or replicate experiments under controlled humidity .

How should researchers address discrepancies between theoretical predictions and experimental results in studies using this compound?

Advanced Research Question

Contradictions may arise from:

- Isotopic Dilution : Trace moisture in reagents/solvents reduces effective D-content. Mitigate via rigorous drying protocols .

- Unaccounted Side Reactions : Deuterium may alter reaction pathways (e.g., via altered hydrogen bonding). Use control experiments with non-deuterated analogs .

Resolution Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

What strategies minimize isotopic dilution when integrating this compound into multi-step synthetic pathways?

Advanced Research Question

- Step Ordering : Introduce deuterated reagents late in sequences to reduce exposure to proton sources.

- Protecting Groups : Use deuterium-stable groups (e.g., tert-butyldimethylsilyl) to shield reactive sites .

- Monitoring : Track isotopic loss via inline FTIR or periodic MS sampling .

How can this compound improve mechanistic clarity in studies of proton-coupled electron transfer (PCET) reactions?

Advanced Research Question

Deuteration isolates proton vs. electron transfer steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.